molecular formula C16H20BrNO4 B12962380 (R)-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate CAS No. 1638668-16-2

(R)-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

Cat. No.: B12962380
CAS No.: 1638668-16-2
M. Wt: 370.24 g/mol
InChI Key: QYLGGLINCGHZRL-CYBMUJFWSA-N
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Description

®-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound with a unique structure that includes a bromine atom, a tert-butyl group, and a dihydroisoquinoline core

Properties

CAS No.

1638668-16-2

Molecular Formula

C16H20BrNO4

Molecular Weight

370.24 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl (3R)-5-bromo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(20)18-9-10-6-5-7-12(17)11(10)8-13(18)14(19)21-4/h5-7,13H,8-9H2,1-4H3/t13-/m1/s1

InChI Key

QYLGGLINCGHZRL-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)OC)C(=CC=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Addition of the tert-Butyl Group: This step involves the use of tert-butyl bromide in the presence of a strong base to introduce the tert-butyl group.

    Esterification: The final step involves esterification to form the diester, which can be achieved using standard esterification reagents like alcohols and acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

®-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Biological Activity

(R)-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound that has garnered significant interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, supported by research findings and case studies.

Pharmacological Properties

Preliminary studies suggest that (R)-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate exhibits notable biological activities. The compound belongs to the isoquinoline family, which is known for its diverse pharmacological properties. Some of the key biological activities associated with this compound include:

  • Anti-inflammatory effects
  • Potential neuroprotective properties
  • Possible antimicrobial activity
  • Enzyme inhibition potential

Enzyme Inhibition Studies

One of the most promising aspects of (R)-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is its potential for enzyme inhibition. A study conducted on structurally similar compounds revealed significant inhibitory effects on α-glucosidase . The table below summarizes the inhibitory potential of selected compounds:

CompoundIC50 (μM)
3c60.7
3e92.3
3l115.6
4n168.4

While these results are for related compounds, they suggest that (R)-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate may also possess similar enzyme inhibitory properties, warranting further investigation .

Molecular Docking Studies

To better understand the compound's biological activity, molecular docking studies have been performed. These studies aim to predict the binding modes and interactions between the compound and various biological targets . The results indicate that:

  • The compound shows potential for binding to specific enzyme active sites.
  • Hydrophobic interactions play a crucial role in the compound's binding affinity.
  • The unique structural features of the compound, including the bromine atom and tert-butyl group, contribute to its binding properties.

Case Study: Anti-inflammatory Activity

A case study investigating the anti-inflammatory properties of isoquinoline derivatives, including compounds structurally similar to (R)-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate, revealed promising results . The study focused on the inhibition of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.

Key Findings:

  • Several compounds showed good anti-inflammatory activity.
  • Compounds 3, 4, 8, 9, 15, and 17 exhibited better activity than diclofenac, a widely used anti-inflammatory drug .
  • The compounds were also tested for their ulcerogenic effect, with compounds 3, 8, 9, 13, and 15-17 showing less ulcerogenic potential than indomethacin, another common anti-inflammatory drug .

These findings suggest that (R)-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate and its structural analogs may have significant potential as anti-inflammatory agents with reduced side effects.

Future Research Directions

While the current research on (R)-2-tert-butyl 3-methyl 5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is promising, several areas require further investigation:

  • Mechanism of Action: Detailed studies are needed to elucidate the specific mechanisms by which the compound exerts its biological effects.
  • Structure-Activity Relationships: Further research should focus on how structural modifications affect the compound's biological activity.
  • In Vivo Studies: Animal studies and clinical trials are necessary to validate the compound's efficacy and safety in living systems.
  • Drug Development Potential: Exploration of the compound's potential as a lead for drug development, particularly in the areas of anti-inflammatory and neuroprotective therapies.

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